molecular formula C15H21N3O3 B3027362 (S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate CAS No. 1286208-92-1

(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate

Cat. No.: B3027362
CAS No.: 1286208-92-1
M. Wt: 291.35
InChI Key: MBJCFXJUIZBDCR-NSHDSACASA-N
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Description

(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the picolinoyl group and the pyrrolidine ring in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the picolinoyl group: This step often involves the reaction of the pyrrolidine derivative with picolinic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its chiral nature.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Use in the production of pharmaceuticals or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The picolinoyl group might facilitate binding to specific sites, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate: The non-chiral version of the compound.

    tert-Butyl 1-picolinoylpyrrolidin-2-ylcarbamate: A similar compound with a different substitution pattern on the pyrrolidine ring.

    tert-Butyl 1-picolinoylpiperidin-3-ylcarbamate: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is unique due to its chiral nature, which can result in specific interactions with biological targets, potentially leading to unique biological activities compared to its non-chiral or differently substituted analogs.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(pyridine-2-carbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-7-9-18(10-11)13(19)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,17,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJCFXJUIZBDCR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124515
Record name Carbamic acid, N-[(3S)-1-(2-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-92-1
Record name Carbamic acid, N-[(3S)-1-(2-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(2-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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